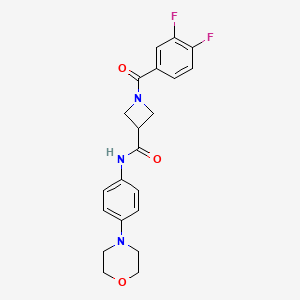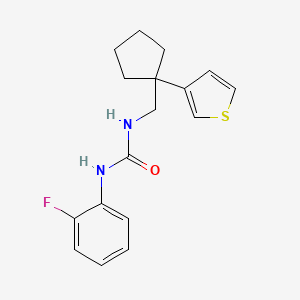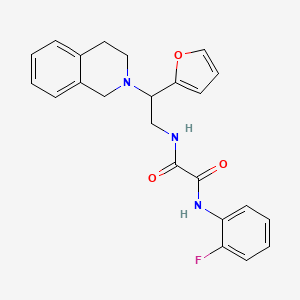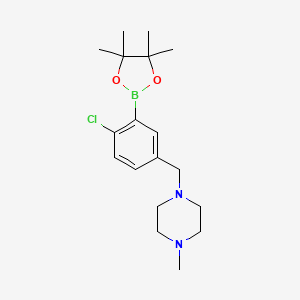
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound characterized by its cyclohexane ring substituted with a 4-methylbenzyl group and two amine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,4-dione and 4-methylbenzylamine.
Reductive Amination: The cyclohexane-1,4-dione undergoes reductive amination with 4-methylbenzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Formation of Diamine: The intermediate product is then subjected to further amination to introduce the second amine group, often using ammonia or another amine source.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can further reduce the amine groups to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation Products: Oxidized amines or imines.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted benzyl derivatives depending on the electrophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Protein Interaction: Investigated for its ability to interact with proteins and influence biological pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its amine functionalities which are common in drug molecules.
Therapeutic Agents: Potential use as a therapeutic agent in treating certain diseases due to its bioactive properties.
Industry:
Catalyst Development: Utilized in the development of new catalysts for industrial chemical processes.
Material Science:
作用機序
The mechanism of action of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The benzyl group may also contribute to hydrophobic interactions, enhancing binding affinity and specificity.
類似化合物との比較
- (1R,4R)-N1-Benzylcyclohexane-1,4-diamine dihydrochloride:** Similar but without the methyl substitution, leading to differences in reactivity and potential applications.
Cyclohexane-1,4-diamine: Lacks the benzyl group, resulting in different reactivity and applications.
N-Benzylcyclohexane-1,4-diamine: Similar structure but without the methyl group on the benzyl ring, affecting its chemical properties and biological activity.
Uniqueness:
Structural Features: The presence of both the cyclohexane ring and the 4-methylbenzyl group provides unique steric and electronic properties.
Reactivity: The compound’s specific substitution pattern influences its reactivity in chemical reactions, making it distinct from other similar compounds.
Applications: Its unique structure allows for diverse applications in various fields, from medicinal chemistry to industrial processes.
This detailed overview provides a comprehensive understanding of (1R*,4R*)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride, highlighting its synthesis, reactivity, applications, and uniqueness compared to similar compounds
特性
IUPAC Name |
4-N-[(4-methylphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14;;/h2-5,13-14,16H,6-10,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEASIYRENJLDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)

![3-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2738186.png)



![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)
![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)
![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)
